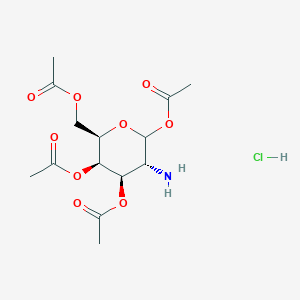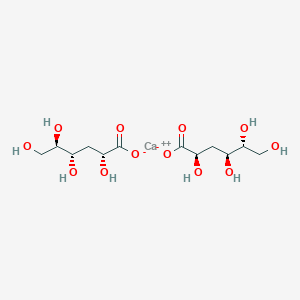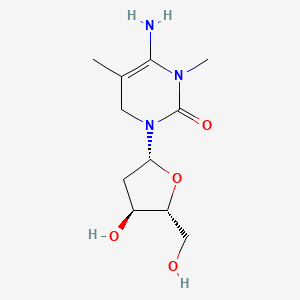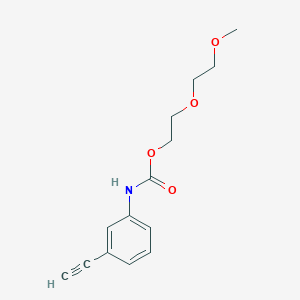
Methyl 5-amino-2-chloro-4-hydroxybenzoate
Übersicht
Beschreibung
“Methyl 5-amino-2-chloro-4-hydroxybenzoate” is a chemical compound with the CAS Number: 2091307-55-8 . It has a molecular weight of 201.61 . The IUPAC name for this compound is "methyl 5-amino-2-chloro-4-hydroxybenzoate" .
Molecular Structure Analysis
The InChI code for “Methyl 5-amino-2-chloro-4-hydroxybenzoate” is 1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the amino, chloro, and hydroxy groups on the benzene ring.Physical And Chemical Properties Analysis
“Methyl 5-amino-2-chloro-4-hydroxybenzoate” is stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Chemical Stability and Toxicology
Methyl paraben, a related compound to Methyl 5-amino-2-chloro-4-hydroxybenzoate, has been extensively studied for its antimicrobial properties utilized in foods, drugs, and cosmetics. It is metabolized into p-hydroxybenzoic acid, rapidly excreted without evidence of accumulation. Toxicological evaluations show it to be practically non-toxic, non-irritating, non-sensitizing, and devoid of carcinogenic or mutagenic activities. The cytotoxic action of parabens, including methyl paraben, may relate to mitochondrial dysfunction. However, their application can cause contact dermatitis in some individuals, especially with cutaneous exposure or damaged skin. Allergic reactions have also been reported, yet rigorous evidence of the allergenicity of ingested parabens is lacking (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Presence and Impact
The aquatic environments are significantly affected by parabens, including their derivatives, due to their extensive use in consumer products. Despite wastewater treatments effectively reducing paraben concentrations, these compounds persist in effluents, surface waters, and sediments. The ubiquity of parabens in these environments is a concern due to their potential endocrine-disrupting effects. Chlorination processes can transform parabens into more stable, potentially toxic halogenated by-products, emphasizing the need for further toxicity studies to understand their impact better (Haman, Dauchy, Rosin, & Munoz, 2015).
In Silico Predictions vs. Ames Test Results
Discrepancies between in silico predictions and Ames test results for potential mutagenicity of pharmaceutical impurities, including those structurally similar to Methyl 5-amino-2-chloro-4-hydroxybenzoate, underscore the importance of high-purity compound testing. The reevaluation of compounds previously deemed mutagenic, based on pure samples, revealed non-mutagenic outcomes, highlighting the critical role of compound purity in toxicological assessments and the necessity of retesting in cases of questionable quality or unexpected results (Gunther, Kenyon, Cheung, Dugger, & Dobo, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-amino-2-chloro-4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUXYZZBNXLJAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Cl)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-chloro-4-hydroxybenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-N-{2-[4-(tert-pentyl)phenoxy]-ethyl}aniline](/img/structure/B1460428.png)
![1-[4-(Trifluoromethyl)phenyl]cyclobutanecarboxylic acid](/img/structure/B1460432.png)
![6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1460434.png)






![[2H]-N-(1,1-Dimethylethyl)-4,5-dihydro-3-(1-hydroxy-1-methylethyl)-5-oxo-1H-1,2,4-triazole-1-carboxamide](/img/structure/B1460446.png)



